![molecular formula C13H8ClFO3 B6381691 5-(5-Carboxy-2-fluorophenyl)-3-chlorophenol, 95% CAS No. 1261921-16-7](/img/structure/B6381691.png)
5-(5-Carboxy-2-fluorophenyl)-3-chlorophenol, 95%
Overview
Description
5-(5-Carboxy-2-fluorophenyl)-3-chlorophenol, 95% (5-Carboxy-2-fluorophenyl-3-chlorophenol) is an organic compound with a molecular formula of C9H6ClFO3. It is a white to yellowish-white solid with a faint odour and is soluble in water. The compound is used as a reagent in organic synthesis and has a wide range of applications in scientific research.
Mechanism of Action
5-Carboxy-2-fluorophenyl-3-chlorophenol acts as an electron acceptor in organic synthesis reactions. It reacts with a variety of nucleophiles, including alcohols, amines, and carboxylic acids, to form a variety of products. The reaction is catalyzed by an acid and proceeds through a series of steps, including the formation of an intermediate carboxylic acid, the formation of a carboxylate anion, and the formation of the desired product.
Biochemical and Physiological Effects
5-Carboxy-2-fluorophenyl-3-chlorophenol is not known to have any direct biochemical or physiological effects. However, it is known to be toxic if ingested and can cause skin irritation if it comes into contact with the skin.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-Carboxy-2-fluorophenyl-3-chlorophenol in laboratory experiments is its low cost and availability. Additionally, it is easy to use and can be stored for long periods of time without significant degradation. However, it is important to note that 5-Carboxy-2-fluorophenyl-3-chlorophenol is toxic and should be handled with care. Additionally, it is important to ensure that the reaction is properly catalyzed and that the reaction conditions are carefully controlled to avoid unwanted side reactions.
Future Directions
Given the wide range of applications of 5-Carboxy-2-fluorophenyl-3-chlorophenol in scientific research, there are a number of potential future directions for its use. These include the development of new catalysts for the synthesis of polymers, the development of new methods for the synthesis of pharmaceuticals and agrochemicals, and the development of new methods for the synthesis of dyes and other compounds. Additionally, there is potential for the use of 5-Carboxy-2-fluorophenyl-3-chlorophenol in the development of new drugs and therapeutic agents.
Synthesis Methods
5-Carboxy-2-fluorophenyl-3-chlorophenol can be synthesized by a variety of methods. The most common method involves the reaction of 3-chloro-5-fluorophenol with sodium hypochlorite in the presence of an acid catalyst. The reaction yields 5-carboxy-2-fluorophenyl-3-chlorophenol as the product. Other methods for the synthesis of 5-Carboxy-2-fluorophenyl-3-chlorophenol include the reaction of 3-chloro-5-fluorophenol with an alkyl halide in the presence of an acid catalyst and the reaction of 3-chloro-5-fluorophenol with an aldehyde in the presence of an acid catalyst.
Scientific Research Applications
5-Carboxy-2-fluorophenyl-3-chlorophenol is used as a reagent in organic synthesis and has a wide range of applications in scientific research. It is used as a reagent in the synthesis of various compounds, including pharmaceuticals, agrochemicals, dyes, and polymers. It is also used as a catalyst in the synthesis of polymers and as a reactant in the synthesis of polymers. Additionally, 5-Carboxy-2-fluorophenyl-3-chlorophenol is used in the synthesis of various compounds for use in drug discovery and development.
properties
IUPAC Name |
3-(3-chloro-5-hydroxyphenyl)-4-fluorobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO3/c14-9-3-8(4-10(16)6-9)11-5-7(13(17)18)1-2-12(11)15/h1-6,16H,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQLOUMUIRNFROY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C2=CC(=CC(=C2)Cl)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686067 | |
Record name | 3'-Chloro-6-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20686067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Carboxy-2-fluorophenyl)-3-chlorophenol | |
CAS RN |
1261921-16-7 | |
Record name | [1,1′-Biphenyl]-3-carboxylic acid, 3′-chloro-6-fluoro-5′-hydroxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261921-16-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3'-Chloro-6-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20686067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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